molecular formula C6H10O2 B6240338 2-hydroxy-2-methylcyclopentan-1-one CAS No. 55767-59-4

2-hydroxy-2-methylcyclopentan-1-one

Cat. No.: B6240338
CAS No.: 55767-59-4
M. Wt: 114.14 g/mol
InChI Key: DIPSWNUPSRRWEH-UHFFFAOYSA-N
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Description

2-hydroxy-2-methylcyclopentan-1-one is an organic compound with the molecular formula C6H10O2 It is a cyclic ketone with a hydroxyl group and a methyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-hydroxy-2-methylcyclopentan-1-one involves the Morita-Baylis-Hillman reaction. This reaction uses 2-cyclopenten-1-one and formalin in the presence of a catalyst such as tributylphosphine or dimethylphenylphosphine. The reaction is highly efficient and yields the desired product in excellent yield .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions can significantly impact the efficiency and yield of the production process. Optimization of these parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-methylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methylcyclopentanone or 2-methylcyclopentanecarboxylic acid.

    Reduction: Formation of 2-hydroxy-2-methylcyclopentanol.

    Substitution: Formation of various substituted cyclopentanones depending on the reagent used.

Scientific Research Applications

2-hydroxy-2-methylcyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-2-methylcyclopentan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing the compound’s biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    2-methylcyclopentanone: Similar structure but lacks the hydroxyl group.

    2-hydroxy-3-methylcyclopentanone: Similar structure with an additional methyl group.

    Cyclopentanone: The parent compound without any substituents.

Uniqueness

2-hydroxy-2-methylcyclopentan-1-one is unique due to the presence of both a hydroxyl and a methyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-2-methylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(8)4-2-3-5(6)7/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPSWNUPSRRWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301210
Record name 2-Hydroxy-2-methylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55767-59-4
Record name 2-Hydroxy-2-methylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55767-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-2-methylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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